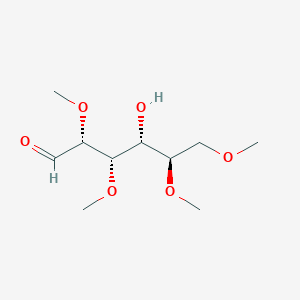

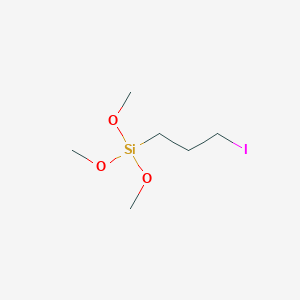

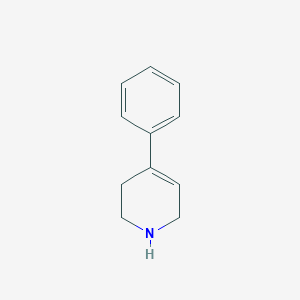

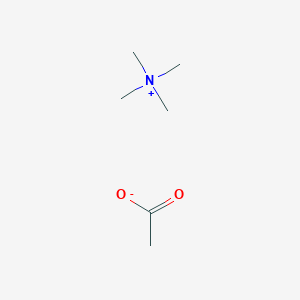

![molecular formula C9H10N2O B082068 N-[(Z)-ethylideneamino]benzamide CAS No. 14850-80-7](/img/structure/B82068.png)

N-[(Z)-ethylideneamino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(Z)-ethylideneamino]benzamide, also known as NEA, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been extensively used in scientific research due to its unique properties. NEA has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

N-[(Z)-ethylideneamino]benzamide has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, N-[(Z)-ethylideneamino]benzamide has been found to exhibit anti-inflammatory and anti-cancer activities. It has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N-[(Z)-ethylideneamino]benzamide has been shown to modulate the activity of ion channels, including the GABA-A receptor, and the voltage-gated sodium and potassium channels. In biochemistry, N-[(Z)-ethylideneamino]benzamide has been used as a tool to investigate the structure and function of proteins, including enzymes and transporters.

Mécanisme D'action

The mechanism of action of N-[(Z)-ethylideneamino]benzamide is not fully understood. However, it has been suggested that N-[(Z)-ethylideneamino]benzamide modulates the activity of ion channels by binding to specific sites on the channel proteins. N-[(Z)-ethylideneamino]benzamide has been shown to increase the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. N-[(Z)-ethylideneamino]benzamide has also been found to inhibit the activity of voltage-gated sodium and potassium channels, which are important for the generation and propagation of action potentials in neurons.

Effets Biochimiques Et Physiologiques

N-[(Z)-ethylideneamino]benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[(Z)-ethylideneamino]benzamide inhibits the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-[(Z)-ethylideneamino]benzamide has also been found to increase the levels of cyclic AMP (cAMP) in cells, which is involved in the regulation of various cellular processes, including gene expression and cell proliferation. In vivo studies have shown that N-[(Z)-ethylideneamino]benzamide exhibits anti-inflammatory and anti-cancer activities, and it has been suggested that these effects are due to the modulation of the immune system and the regulation of cell signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

N-[(Z)-ethylideneamino]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be increased through recrystallization. N-[(Z)-ethylideneamino]benzamide has also been found to be stable under various experimental conditions, including exposure to light and heat. However, N-[(Z)-ethylideneamino]benzamide has some limitations for lab experiments. It has been found to be toxic to some cell lines at high concentrations, and its solubility in water is limited, which can make it difficult to use in some experimental setups.

Orientations Futures

There are several future directions for the research on N-[(Z)-ethylideneamino]benzamide. One potential direction is to investigate the structure-activity relationship of N-[(Z)-ethylideneamino]benzamide and its derivatives to identify compounds with improved pharmacological and biochemical properties. Another direction is to investigate the potential of N-[(Z)-ethylideneamino]benzamide as a tool for the study of ion channels and other proteins involved in cellular signaling pathways. Additionally, further research is needed to investigate the potential of N-[(Z)-ethylideneamino]benzamide as a drug candidate for the treatment of various diseases, including neurodegenerative diseases and cancer.

Méthodes De Synthèse

N-[(Z)-ethylideneamino]benzamide can be synthesized using various methods, including the condensation of 2-aminobenzamide and acetaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 2-aminobenzamide with ethylideneamine in the presence of a catalyst such as p-toluenesulfonic acid. The yield of N-[(Z)-ethylideneamino]benzamide using these methods is generally high, and the purity of the compound can be increased through recrystallization.

Propriétés

Numéro CAS |

14850-80-7 |

|---|---|

Nom du produit |

N-[(Z)-ethylideneamino]benzamide |

Formule moléculaire |

C9H10N2O |

Poids moléculaire |

162.19 g/mol |

Nom IUPAC |

N-[(Z)-ethylideneamino]benzamide |

InChI |

InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b10-2- |

Clé InChI |

MJIZEJCLXHFZHD-SGAXSIHGSA-N |

SMILES isomérique |

C/C=N\NC(=O)C1=CC=CC=C1 |

SMILES |

CC=NNC(=O)C1=CC=CC=C1 |

SMILES canonique |

CC=NNC(=O)C1=CC=CC=C1 |

Synonymes |

Benzoic acid, ethylidenehydrazide, (Z)- (8CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.